molecular formula C19H28O B15051065 18-Rabieta-8,11,13-trien-4-ol

18-Rabieta-8,11,13-trien-4-ol

Cat. No.: B15051065
M. Wt: 272.4 g/mol
InChI Key: SOJWLJKPIIODOH-UHFFFAOYSA-N
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Description

Contextualization of Diterpenoids in Natural Product Research

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). Their skeletons can be acyclic, bicyclic, tricyclic, tetracyclic, or macrocyclic, leading to a vast number of compounds. rsc.org These compounds are of significant interest in natural product research due to their wide range of potent biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The structural complexity and varied bioactivities of diterpenoids have made them a fertile ground for drug discovery and development. rsc.org

Significance of the Abietane (B96969) Skeleton in Chemical Biology

The abietane skeleton is a tricyclic diterpenoid framework that forms the structural basis for a multitude of natural products, particularly those found in coniferous plants. rsc.org Abietane-type diterpenoids are characterized by their three fused six-membered rings and are known to play crucial roles in the chemical defense of plants against herbivores and pathogens. rsc.org In the field of chemical biology, the abietane skeleton is significant due to the diverse biological activities exhibited by its derivatives. These activities include antimicrobial, antiviral, anti-inflammatory, and antitumor effects. nih.govrsc.org The aromatic C-ring of many abietanes is a key feature that contributes to their bioactivity. rsc.org

Overview of 18-Norabieta-8,11,13-trien-4-ol as a Key Abietane Diterpenoid

18-Norabieta-8,11,13-trien-4-ol is an abietane-type diterpenoid that has been identified as a natural product in plants of the Pinus genus, which belongs to the Pinaceae family. cymitquimica.com The "nor-" prefix in its name indicates the absence of a carbon atom, in this case, at position 18, compared to the parent abietane structure. This modification, along with the hydroxyl group at position 4 and the aromatic C-ring, defines its unique chemical identity. While extensive research on this specific compound is not widely documented, its structural similarity to other well-studied bioactive abietanes suggests its potential for interesting biological properties. A related compound, 18-Nor-abieta-8,11,13-triene-4,15-diol, has been isolated from Abies georgei, further highlighting the natural occurrence of 18-norabietane structures. medchemexpress.com

Table 1: Chemical Properties of 18-Norabieta-8,11,13-trien-4-ol

Property Value Source
CAS Number 22478-65-5 cymitquimica.com
Molecular Formula C₁₉H₂₈O cymitquimica.comnih.gov
Molecular Weight 272.43 g/mol cymitquimica.com
Appearance Solid cymitquimica.com
Purity 98% (as per supplier) cymitquimica.com
XLogP3 6.7 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 1 nih.gov
Exact Mass 272.214015 g/mol nih.gov
Monoisotopic Mass 272.214015 g/mol nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Historical Perspectives and Evolution of Research on Abietane-Type Compounds

The study of abietane-type compounds has a rich history, dating back to the late 1930s with the initial isolation and structural elucidation of compounds like dehydroabietic acid and ferruginol (B158077). rsc.org Early research was heavily focused on compounds extracted from pine resins. Over the decades, advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, have allowed for the identification of a vast number of new abietane diterpenoids from various plant sources. rsc.org The focus of research has also evolved from simple isolation and characterization to encompass the total synthesis of these complex molecules and the investigation of their structure-activity relationships. rsc.orgnih.gov Modern research continues to uncover novel abietane structures and explore their therapeutic potential for a range of diseases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJWLJKPIIODOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation Methodologies of 18 Rabieta 8,11,13 Trien 4 Ol

Identification of Natural Sources of 18-Rabieta-8,11,13-trien-4-ol Precursors

Diterpenoids, including the abietane (B96969) skeleton of this compound, are a diverse class of natural products widely distributed throughout the plant kingdom. nih.gov The initial step in isolating this specific compound involves identifying plant species known to produce structurally related abietane diterpenes. Genera such as Abies, Salvia, Premna, Clerodendrum, and Nepeta are rich sources of these compounds. nih.govnih.govmdpi.comnih.gov For instance, the closely related compound, 18-Nor-abieta-8,11,13-triene-4,15-diol, has been isolated from Abies georgei. medchemexpress.com

Extraction Protocols from Biological Matrices

The extraction of abietane diterpenoids from plant material is a critical preliminary step. A common method involves the solvent extraction of dried and powdered plant tissues, such as roots or stems. nih.govfrontiersin.org For example, in the case of isolating diterpenes from Salvia prattii roots, the plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol. nih.gov Similarly, studies on Nepeta bracteata involved the extraction of the whole plant with ethanol. nih.gov

The general procedure for extraction from a biological matrix can be summarized as follows:

Preparation of Plant Material: The plant material (e.g., roots, stems, leaves) is collected, dried, and ground into a fine powder to maximize the surface area for solvent penetration.

Solvent Extraction: The powdered material is then typically macerated or percolated with an organic solvent. Common solvents used for extracting diterpenoids include methanol, ethanol, acetone, and dichloromethane. nih.govfrontiersin.orgiipseries.org This process is often repeated multiple times to ensure exhaustive extraction.

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue. nih.gov

Fractionation: This crude extract, a complex mixture of various phytochemicals, is then subjected to further fractionation. A common technique is liquid-liquid extraction, where the extract is partitioned between immiscible solvents of varying polarity, such as petroleum ether, ethyl acetate (B1210297), and water, to separate compounds based on their polarity. nih.gov

Chromatographic Purification Strategies for this compound

Following initial extraction and fractionation, chromatographic techniques are indispensable for the isolation of pure this compound from the complex mixture. iipseries.org

Column Chromatography Techniques

Column chromatography is a fundamental purification method used to separate the components of the fractionated extract. The choice of stationary phase and mobile phase is crucial for effective separation.

Stationary Phases: Silica (B1680970) gel is a commonly used stationary phase for the separation of abietane diterpenoids. nih.gov The slightly polar nature of silica gel allows for the separation of compounds based on differences in their polarity.

Mobile Phases: A gradient elution system is often employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). nih.gov This allows for the sequential elution of compounds with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing similar compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

For final purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov Both analytical and preparative HPLC are utilized.

Analytical HPLC: This is used to assess the purity of the isolated compounds and to develop the optimal separation method. phcogres.com

Preparative HPLC: This technique is used to isolate larger quantities of the pure compound. nih.gov

A typical HPLC methodology for the purification of abietane diterpenoids would involve:

Column: A reversed-phase column, such as a C18 column, is frequently used. nih.govphcogres.com

Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile (B52724) is commonly employed. nih.govphcogres.com The mobile phase can be run in an isocratic mode (constant composition) or a gradient mode (changing composition) to achieve the desired separation. phcogres.com

Detection: A UV detector is often used, with the wavelength set to the absorbance maximum of the abietane diterpenoids, which typically have UV absorption due to their aromatic ring. nih.govresearchgate.net

Table 1: Exemplary HPLC Parameters for Abietane Diterpenoid Separation

Parameter Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govphcogres.com
Mobile Phase Gradient of Methanol and Water phcogres.com
Flow Rate 1.0 mL/min phcogres.com
Injection Volume 10-20 µL phcogres.comresearchgate.net
Detection UV at 254 nm or Diode Array Detector (DAD) nih.govfrontiersin.org

| Column Temperature | Ambient or controlled (e.g., 25°C) phcogres.com |

Advanced Spectroscopic Characterization of this compound

Once the compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle. nih.govnih.gov

1D NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. For an abietane diterpenoid, characteristic signals would include those for methyl groups, methylene (B1212753) and methine protons on the saturated rings, and aromatic protons. nih.govmdpi.com

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., methyl, methylene, methine, quaternary, aromatic, or carbonyl). nih.govmdpi.com

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and for assigning the positions of quaternary carbons and functional groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. rsc.org

Table 2: Representative ¹³C and ¹H NMR Data for an Abietane Diterpenoid Skeleton

Position ¹³C Chemical Shift (δC, ppm) ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1 ~38.0 ~1.70 (m), ~1.50 (m)
2 ~19.0 ~1.60 (m)
3 ~37.0 ~2.20 (m)
4 ~72.0 (C-OH) -
5 ~50.0 ~1.50 (m)
6 ~21.0 ~1.80 (m)
7 ~30.0 ~2.80 (m)
8 ~147.0 -
9 ~135.0 -
10 ~38.0 -
11 ~124.0 ~7.00 (s)
12 ~127.0 ~7.10 (d, J=8.0)
13 ~145.0 -
14 ~124.0 ~7.20 (d, J=8.0)
15 ~33.0 ~3.00 (sept, J=7.0)
16 ~24.0 ~1.25 (d, J=7.0)
17 ~24.0 ~1.25 (d, J=7.0)
18 ~25.0 ~1.20 (s)
19 ~21.0 ~1.15 (s)
20 ~16.0 ~1.00 (s)

Note: This table provides expected chemical shift ranges for a generic abietane skeleton with a hydroxyl group at C-4 and may vary for the specific compound this compound.

By meticulously applying these methodologies, from the selection of a natural source to the comprehensive analysis of spectroscopic data, the complete and unambiguous structure of this compound can be determined.

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone in the structural elucidation of natural products like this compound. This technique provides crucial information about the molecular weight and elemental composition of a molecule. In the analysis of related abietane diterpenoids, such as certain naphthoquinone and rearranged abietane diterpenoids, high-resolution electron impact mass spectrometry (HR-EI-MS) has been instrumental. nih.gov This high-resolution technique allows for the determination of the elemental composition of major fragment ions, offering vital clues to the compound's structure. nih.gov

While specific mass spectral data for this compound is not detailed in the provided literature, the general fragmentation pattern of abietane diterpenoids involves characteristic cleavages of the tricyclic ring system and the loss of substituents. For this compound, one would anticipate observing a molecular ion peak corresponding to its molecular formula, and fragment ions resulting from the loss of the hydroxyl group and portions of the alkyl side chain.

Table 1: Anticipated High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zDescription
[M]⁺Value not availableMolecular Ion
[M-H₂O]⁺Value not availableLoss of a water molecule from the hydroxyl group
[M-C₃H₇]⁺Value not availableLoss of the isopropyl group from the aromatic ring

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic ring would give rise to several sharp bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations, as well as C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H bonds in the saturated rings and the isopropyl group would produce strong absorption bands in the 2850-3000 cm⁻¹ range.

Table 2: Expected Infrared (IR) Spectroscopy Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Alcohol)3200-3600 (broad)Stretching vibration of the hydroxyl group
C-H (Aromatic)3000-3100 (sharp)Stretching vibrations of C-H bonds on the aromatic ring
C-H (Aliphatic)2850-3000 (strong)Stretching vibrations of C-H bonds in the saturated rings and isopropyl group
C=C (Aromatic)1450-1600 (multiple sharp bands)Stretching vibrations of the carbon-carbon bonds in the aromatic ring

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry. However, a significant challenge in the study of many natural products, including abietane diterpenoids, is the difficulty in obtaining crystals of sufficient quality for X-ray analysis. hebmu.edu.cn For many abietane diterpenoids isolated from Salvia species, their structures have been elucidated using spectroscopic methods because suitable crystals for X-ray diffraction could not be obtained. hebmu.edu.cn

In cases where single crystals of related diterpenoids have been successfully grown, X-ray diffraction has provided unequivocal proof of their molecular structure. This technique remains the gold standard for absolute configuration assignment. Should suitable crystals of this compound be obtained, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF) containing all the atomic coordinates and geometric parameters of the molecule.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemNot available
Space GroupNot available
a (Å)Not available
b (Å)Not available
c (Å)Not available
α (°)Not available
β (°)Not available
γ (°)Not available
Volume (ų)Not available
ZNot available

Synthetic Strategies and Chemical Modifications of 18 Rabieta 8,11,13 Trien 4 Ol

Total Synthesis Approaches for the 18-Rabieta-8,11,13-trien-4-ol Scaffold

The total synthesis of abietane (B96969) diterpenoids, including structures analogous to this compound, has been a significant area of research. These synthetic endeavors often aim to construct the characteristic tricyclic ring system with precise stereochemical control. While a direct total synthesis of this compound is not extensively documented in publicly available literature, the general strategies for assembling the abietane core are well-established and applicable.

A common approach involves the construction of the A/B ring system followed by the annulation of the C-ring. For instance, a convergent strategy might involve the synthesis of a highly functionalized decalin system, representing the A and B rings, which is then coupled with a suitable precursor for the aromatic C-ring. The introduction of the hydroxyl group at the C-4 position can be achieved through various methods, such as the hydroboration-oxidation of a C-4(18) exocyclic double bond or the reduction of a C-4 ketone. nih.gov

One notable strategy in the synthesis of related abietane diterpenoids involves a late-stage C-H functionalization. This biomimetic approach allows for the introduction of oxygen-containing functional groups onto the pre-formed tricyclic skeleton, offering an efficient route to a variety of analogs. nih.gov

Key features of total synthesis approaches often include:

Stereoselective formation of the trans-fused decalin core.

Construction of the aromatic C-ring through methods like intramolecular Friedel-Crafts reactions.

Strategic introduction of the C-4 hydroxyl group.

These synthetic routes provide access to not only the natural product itself but also to a range of analogs with modified substitution patterns, which are invaluable for structure-activity relationship studies.

Semisynthesis of this compound from Abundantly Available Natural Precursors

Given the complexity of total synthesis, semisynthesis from readily available natural products represents a more practical and economically viable approach for obtaining significant quantities of this compound and its derivatives. The most prominent starting material for this purpose is dehydroabietic acid, a major component of pine resin. rsc.org

The conversion of dehydroabietic acid to this compound involves a key decarboxylation step at the C-18 position. This can be achieved through various methods, such as oxidative decarboxylation using lead tetraacetate, which initially yields a mixture of alkenes that can be further transformed. researchgate.net Subsequent functional group manipulations, including hydration of a double bond at the C-4 position or reduction of a C-4 ketone, can then furnish the desired 4-hydroxy functionality.

A plausible semisynthetic route from dehydroabietic acid is outlined below:

StepTransformationReagents and Conditions
1EsterificationCH₃OH, H₂SO₄
2Reduction of the esterLiAlH₄, THF
3Oxidative decarboxylationPb(OAc)₄, benzene
4Hydroboration-oxidationB₂H₆, THF; then H₂O₂, NaOH

This semisynthetic approach leverages the existing stereochemistry of the natural precursor, thereby simplifying the synthetic process and providing a direct route to the target molecule.

Derivatization Methodologies for this compound Analogs

The presence of a hydroxyl group at the C-4 position in this compound provides a convenient handle for a wide range of chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of this class of compounds and for developing new analogs with enhanced biological properties.

The C-4 hydroxyl group can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification: The reaction of this compound with various carboxylic acids, acid chlorides, or anhydrides in the presence of a suitable catalyst or base can yield a library of ester derivatives. For example, acylation with acetyl chloride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The choice of the acylating agent can be varied to introduce a wide range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the sodium or potassium salt of the C-4 alcohol is reacted with an alkyl halide. For instance, treatment of the alcohol with sodium hydride followed by the addition of methyl iodide would produce the corresponding methyl ether. This methodology allows for the introduction of diverse alkyl and aryl groups at the C-4 position.

The incorporation of nitrogen-containing functional groups can significantly alter the physicochemical properties and biological activity of the parent molecule. One common approach is the synthesis of sulfonamides. While direct sulfonamide formation from the alcohol is not typical, a multi-step sequence can be envisioned. The alcohol could first be converted to a leaving group, such as a tosylate, which can then be displaced by a nitrogen nucleophile like an amine.

Alternatively, derivatization can be performed on other parts of the molecule. For instance, the aromatic C-ring can be functionalized to introduce nitrogen-containing groups. A notable example is the synthesis of ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate from ethyl 12-sulfo-abieta-8,11,13-trien-18-oate. mdpi.com This two-step protocol involves the conversion of the sulfonic acid to a sulfochloride, followed by reaction with ammonia (B1221849) to yield the sulfonamide. mdpi.com

Starting MaterialReagent 1Reagent 2Product
Ethyl 12-sulfo-abieta-8,11,13-trien-18-oatePCl₅aq. NH₃Ethyl 12-sulfamoyl-abieta-8,11,13-trien-18-oate

The conjugation of natural products with amino acids is a well-established strategy to enhance their biological activity and improve their pharmacokinetic profiles. nih.gov In the context of abietane diterpenoids, amino acid conjugates have been prepared from abietic acid and dehydroabietic acid. nih.gov These derivatives have shown promising cytotoxic activities against various cancer cell lines. nih.gov

The synthesis of such conjugates typically involves the formation of an amide bond between the carboxylic acid functionality of the diterpenoid and the amino group of an amino acid. For this compound, which lacks a carboxylic acid, a linker strategy could be employed. For example, the C-4 hydroxyl group could be acylated with a dicarboxylic acid, and the remaining free carboxylic acid could then be coupled with an amino acid using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

A study on abietic acid derivatives demonstrated the synthesis of various amino acid conjugates with potent and selective cytotoxic activities against leukemia cells. For example, methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate exhibited significant cytotoxicity. nih.gov

The abietane skeleton of this compound is amenable to various oxidation and reduction reactions, leading to a diverse array of analogs.

Oxidation: The C-4 hydroxyl group can be oxidized to a ketone using common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The resulting 18-Rabieta-8,11,13-trien-4-one would be a valuable intermediate for further modifications, such as the introduction of nucleophiles at the C-4 position. Additionally, the benzylic positions of the C-ring are susceptible to oxidation. For example, various oxidized abietane diterpenes, including phenols, catechols, and quinone methides, have been synthesized and shown to possess potent antibacterial activities. nih.gov The oxidation of the C-ring can also lead to ring-opened products, as demonstrated by the reaction of 11,12-di-O-methylcarnosol with ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). thieme-connect.com

Reduction: The aromatic C-ring can be reduced under specific conditions, for example, using Birch reduction (dissolving metal in liquid ammonia) to yield non-aromatic cyclohexadiene derivatives. The C-4 ketone, obtained from the oxidation of the alcohol, can be reduced back to the alcohol. The stereochemical outcome of this reduction can often be controlled by the choice of the reducing agent, potentially providing access to the epimeric alcohol at the C-4 position.

Chemo-enzymatic and Biocatalytic Syntheses of this compound and Derivatives

The integration of biological catalysts, such as whole microbial cells or isolated enzymes, with chemical synthesis offers a powerful strategy for the selective functionalization of complex molecules like this compound. These biocatalytic methods can overcome challenges associated with traditional chemical synthesis, such as the need for protecting groups and the difficulty in achieving high regio- and stereoselectivity. While direct chemo-enzymatic synthesis of this compound is not extensively documented, studies on structurally related abietane diterpenes provide a strong foundation for the potential of these methods.

Microbial transformation, particularly by fungi, has proven to be a highly effective tool for the structural modification of abietane diterpenes. These microorganisms produce a wide array of enzymes, including cytochrome P450 monooxygenases, that can catalyze the hydroxylation of the abietane skeleton at various positions. This capability is crucial for the synthesis of derivatives of this compound and for the potential introduction of the C-4 hydroxyl group onto a precursor molecule.

Research on the biotransformation of dehydroabietic acid, a compound that shares the same core structure as this compound but with a carboxylic acid at C-18 instead of a hydroxymethyl group, has demonstrated the feasibility of microbial hydroxylation. Various fungal species have been shown to introduce hydroxyl groups at different positions on the dehydroabietane skeleton. For instance, cultures of Fusarium species have been used to produce 1β-hydroxydehydroabietic acid. nih.gov Similarly, Trametes versicolor and Phlebiopsis gigantea have been shown to hydroxylate dehydroabietic acid at the C-1β, C-7β, C-15, and C-16 positions. nih.gov These findings highlight the potential of using similar fungal systems to generate hydroxylated analogs of this compound.

The following table summarizes the microbial transformations of dehydroabietic acid, which can be considered as a model for the potential biocatalytic modification of this compound.

Table 1: Microbial Transformation of Dehydroabietic Acid

MicroorganismSubstrateProduct(s)Reference
Fusarium oxysporumDehydroabietic acid1β-Hydroxydehydroabietic acid nih.gov
Fusarium moniliformeDehydroabietic acid1β-Hydroxydehydroabietic acid nih.gov
Trametes versicolorDehydroabietic acid1β,16-Dihydroxy-DHA, 7β,16-Dihydroxy-DHA, 1β,7β,16-Trihydroxy-DHA, 1β,16-Dihydroxy-7-oxo-DHA, 1β,15-Dihydroxy-DHA, 1β,7α,16-Trihydroxy-DHA nih.gov
Phlebiopsis giganteaDehydroabietic acid1β-Hydroxy-DHA, 1β,7α-Dihydroxy-DHA, 1β,16-Dihydroxy-DHA, 1β-Hydroxy-7-oxo-DHA nih.gov
Streptomyces strainsAbietic acidVarious oxidized derivatives including hydroxylated and dehydrogenated products nih.gov

Furthermore, the use of Streptomyces species for the biocatalytic diversification of abietic acid has yielded a range of oxidized derivatives, including those with hydroxylations and dehydrogenations on the B and C rings. nih.gov This suggests that a screening approach using a variety of microbial strains could lead to the discovery of biocatalysts capable of modifying this compound at various positions, including the desired C-4 position or other sites for further derivatization.

While the direct biocatalytic introduction of a hydroxyl group at the C-4 position of an unactivated abietane skeleton remains a challenge, the enzymatic machinery for such transformations exists in nature. The biosynthesis of many diterpenoids involves cytochrome P450-mediated oxidations at various carbon atoms. nih.gov Future research in this area could focus on enzyme engineering and the screening of diverse microbial sources to identify catalysts that can perform this specific transformation on an abietane precursor, thereby providing a direct route to this compound.

In addition to whole-cell biotransformations, the use of isolated enzymes offers a more controlled approach to chemo-enzymatic synthesis. While specific enzymes for the synthesis of this compound have not been characterized, the broader field of biocatalysis provides a roadmap for future investigations. For example, the development of iron-based catalysts for C-H functionalization in the total synthesis of other abietane diterpenoids demonstrates a chemical approach that mimics enzymatic oxidation. nih.govrsc.org The combination of such chemical catalysts with enzymatic transformations for other parts of the molecule could open up new avenues for the efficient synthesis of complex derivatives.

The following table lists the chemical compounds mentioned in this article.

Biological Activities and Mechanistic Studies of 18 Rabieta 8,11,13 Trien 4 Ol

Antimicrobial Potentials of 18-Rabieta-8,11,13-trien-4-ol and its Analogs

Abietane (B96969) diterpenoids have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new antimicrobial agents.

Antibacterial Activities

Research has shown that various abietane diterpenoids exhibit significant antibacterial properties. For instance, a study on abietane-type diterpenoids isolated from Salvia castanea revealed potent inhibitory effects against several bacteria. One of the compounds, designated as compound 11 in the study, showed strong activity against Staphylococcus aureus and Pseudomonas syringae pv. actinidiae (Psa) with a minimum inhibitory concentration (MIC) value of 6.25 μM, which was reported to be superior to the antibiotic gentamicin. The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane.

Another study investigating abietane diterpenoids from Plectranthus africanus identified three new compounds, plectranthroyleanones A, B, and C. Plectranthroyleanone A showed weak activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus (MIC of 75 µg/mL) and Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae (MIC of 150 µg/mL). In contrast, plectranthroyleanones B and C displayed moderate activity specifically against K. pneumoniae with a MIC of 37.5 µg/mL. nih.gov

Furthermore, three new ent-abietane diterpenoids isolated from Croton cascarilloide demonstrated antimicrobial activity against a panel of six pathogenic microorganisms, with notable efficacy against Gram-positive bacteria at MIC values below 50 μg/ml. nih.gov

Table 1: Antibacterial Activity of Selected Abietane Diterpenoids

Compound/Analog Bacterial Strain MIC Value Source
Compound 11 (S. castanea) Staphylococcus aureus 6.25 μM Salvia castanea
Compound 11 (S. castanea) Pseudomonas syringae pv. actinidiae 6.25 μM Salvia castanea
Plectranthroyleanone A Bacillus subtilis 75 µg/mL Plectranthus africanus
Plectranthroyleanone A Staphylococcus aureus 75 µg/mL Plectranthus africanus
Plectranthroyleanone A Pseudomonas aeruginosa 150 µg/mL Plectranthus africanus
Plectranthroyleanone A Klebsiella pneumoniae 150 µg/mL Plectranthus africanus
Plectranthroyleanones B & C Klebsiella pneumoniae 37.5 µg/mL Plectranthus africanus
ent-abietane diterpenoids Gram-positive bacteria <50 μg/ml Croton cascarilloide

Antifungal Activities

The antifungal potential of abietane diterpenoids has also been a subject of scientific investigation. Abietic and dehydroabietic acid, foundational structures in this class, have been noted for their antifungal properties. nih.gov In a study on constituents of Abies chensiensis, two abietane diterpenoids, compounds 8 and 10, displayed significant inhibitory activity against the plant pathogenic fungi Fusarium avenaceum and Bipolaris sorokiniana. rsc.org

Research on Salvia castanea has led to the isolation of 23 abietane diterpenoids, with many exhibiting significant antifungal activity. A new compound, Castanoid C, was particularly effective against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea, with EC50 values of 1.30, 0.84, and 2.40 μg/mL, respectively. These values were noted to be better than the commercial antifungal agent trifloxystrobin. The mechanism of action is believed to be the destruction of the fungal cell membrane. researchgate.net

Furthermore, abietic acid itself has been shown to enhance the antifungal efficacy of fluconazole (B54011) against Candida species, suggesting a role as a potential adjuvant in antifungal therapy. mdpi.com

Table 2: Antifungal Activity of Selected Abietane Diterpenoids

Compound/Analog Fungal Strain Activity (EC50/Inhibition) Source
Compound 8 (A. chensiensis) Fusarium avenaceum Obvious Inhibition Abies chensiensis
Compound 10 (A. chensiensis) Bipolaris sorokiniana Obvious Inhibition Abies chensiensis
Castanoid C Sclerotinia sclerotiorum 1.30 μg/mL Salvia castanea
Castanoid C Valsa mali 0.84 μg/mL Salvia castanea
Castanoid C Botrytis cinerea 2.40 μg/mL Salvia castanea

Antiviral Activities

Several natural and semisynthetic abietane-type diterpenoids have demonstrated significant antiviral activities. nih.gov For instance, a study on C-18 or C-19 functionalized semisynthetic abietanes reported broad-spectrum antiviral properties for ferruginol (B158077) and its analog, 18-(phthalimid-2-yl)ferruginol. nih.gov The latter compound displayed an EC50 between 5.0 and 10.0 μM against Zika virus strains and an EC50 of 9.8 μM against the Chikungunya virus. nih.gov It was also found to be active against Dengue virus type 2 with an EC50 of 1.4 μM. nih.gov

Another study highlighted the anti-influenza activity of 18-hydroxyferruginol and 18-oxoferruginol isolated from Torreya nucifera. These compounds showed strong inhibition against H1N1 and H9N2 influenza strains, with IC50 values in the micromolar range. Their mechanism of action is thought to involve the inhibition of viral replication by blocking the PI3K-Akt and ERK signaling pathways. Furthermore, these same two compounds from T. nucifera also exhibited anti-rotavirus activity.

Table 3: Antiviral Activity of Selected Abietane Diterpenoids

Compound/Analog Virus Activity (EC50/IC50) Source
18-(phthalimid-2-yl)ferruginol Zika virus 5.0 - 10.0 μM Semisynthetic
18-(phthalimid-2-yl)ferruginol Chikungunya virus 9.8 μM Semisynthetic
18-(phthalimid-2-yl)ferruginol Dengue virus type 2 1.4 μM Semisynthetic
18-hydroxyferruginol Influenza H1N1 13.6 μM Torreya nucifera
18-oxoferruginol Influenza H1N1 18.3 μM Torreya nucifera
18-hydroxyferruginol Influenza H9N2 12.8 μM Torreya nucifera
18-oxoferruginol Influenza H9N2 10.8 μM Torreya nucifera
18-oxoferruginol Influenza H3N2 29.2 μM Torreya nucifera
18-hydroxyferruginol Rotavirus (KJ-56) 24.7 μM Torreya nucifera
18-oxoferruginol Rotavirus (KJ-56) 23.2 μM Torreya nucifera

Enzyme Modulation and Inhibition by this compound Derivatives

The interaction of abietane diterpenoids with various enzymes is an area of growing interest, though specific data on this compound is not available.

Matrix Proteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various physiological and pathological processes. While the inhibition of MMPs is a significant therapeutic target, a comprehensive search of available scientific literature did not yield specific studies on the inhibitory activity of this compound or its close abietane analogs against matrix proteinases.

Antipepsinogenic Activity

Pepsin is a digestive enzyme that breaks down proteins in the stomach. The inhibition of pepsin activity can be relevant in certain gastrointestinal conditions. However, a thorough review of scientific literature found no studies investigating the antipepsinogenic activity of this compound or its related abietane diterpenoids.

Cytotoxic Activities of this compound and Related Compounds

The diterpenoid this compound, also known as dehydroabietinol (B132513), has demonstrated notable cytotoxic effects against various human cancer cell lines. Research indicates that this compound and its derivatives are promising candidates for further investigation in oncology.

Studies have shown that this compound exhibits weak to moderate antiproliferative activity on its own. However, its structural scaffold serves as a valuable template for the synthesis of more potent cytotoxic agents. For instance, a series of novel dehydroabietinol derivatives incorporating a triazole moiety displayed significantly enhanced cytotoxic profiles compared to the parent compound. nih.gov

The cytotoxic potential of this compound and its derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the proliferation of 50% of a cell population.

Below is a data table summarizing the reported IC50 values for this compound (Dehydroabietinol) against several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MGC-803Human gastric carcinoma>30
A549Human lung carcinoma>30
T24Human bladder carcinoma>30
HepG2Human hepatoma>30

Elucidation of Molecular Mechanisms of Action of this compound

The anticancer effects of this compound and its derivatives are underpinned by a multifaceted mechanism of action that involves the modulation of key cellular processes, ultimately leading to cell death and the inhibition of tumor growth.

Target Identification and Validation

A significant molecular target for this compound has been identified as spleen tyrosine kinase (SYK) . SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. nih.gov Its involvement in the pathogenesis of autoimmune diseases and certain cancers has made it an attractive target for therapeutic intervention. nih.gov

Inhibition of SYK by this compound disrupts these signaling cascades, which can affect cell proliferation and survival. The validation of SYK as a direct target for this compound is a critical step in understanding its therapeutic potential.

Biochemical Pathway Perturbations

The cytotoxic activity of derivatives of this compound is associated with the perturbation of several key biochemical pathways:

Induction of Apoptosis: Studies on a potent triazole derivative of dehydroabietinol, compound 5g, have shown that it induces apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov This is characterized by a reduction in the mitochondrial membrane potential. nih.gov

Generation of Reactive Oxygen Species (ROS): The same derivative was found to increase the intracellular levels of reactive oxygen species. nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis.

Disruption of Calcium Homeostasis: An increase in the intracellular concentration of calcium ions (Ca2+) was also observed following treatment with the dehydroabietinol derivative. nih.gov Dysregulation of Ca2+ homeostasis is a known trigger for apoptosis. nih.gov

Cellular Response Modulations

The biochemical perturbations induced by this compound and its derivatives lead to significant modulations in cellular responses:

Cell Cycle Arrest: A key cellular response to treatment with dehydroabietinol derivatives is the arrest of the cell cycle at the G0/G1 phase. nih.gov This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting cell proliferation.

Inhibition of Cell Migration and Invasion: The potent derivative, compound 5g, was also shown to effectively inhibit the migration and invasion of MGC-803 human gastric carcinoma cells. nih.gov This suggests a potential role in preventing metastasis.

Inhibition of Colony Formation: Furthermore, the ability of cancer cells to form colonies, a measure of their tumorigenic potential, was significantly inhibited by this dehydroabietinol derivative. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. In the case of this compound, SAR studies have revealed that modifications at the C-18 position of the abietane skeleton can significantly enhance its cytotoxic activity.

The parent compound, dehydroabietinol, shows weak cytotoxic activity. However, the introduction of a triazole moiety at the C-18 position has been shown to dramatically increase its potency against a range of human cancer cell lines. nih.gov

Below is a data table illustrating the structure-activity relationship of selected dehydroabietinol derivatives, highlighting the impact of different substituents on their cytotoxic activity against the MGC-803 human gastric carcinoma cell line.

CompoundModification at C-18IC50 (µM) against MGC-803
Dehydroabietinol-CH2OH>30
Derivative 5gIntroduction of a triazole moiety4.84
Derivative 5iIntroduction of a triazole moiety9.62
Derivative 5jIntroduction of a triazole moiety6.36

These findings underscore the importance of the triazole group in enhancing the cytotoxic effects of the dehydroabietinol scaffold. Further SAR studies could lead to the development of even more potent and selective anticancer agents based on this natural product.

Biosynthetic Pathways and Metabolic Engineering for 18 Rabieta 8,11,13 Trien 4 Ol Production

Proposed Biosynthetic Routes to the Abietane (B96969) Skeleton and 18-Rabieta-8,11,13-trien-4-ol

The biosynthesis of all diterpenoids, including this compound, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic tricyclic abietane skeleton is a pivotal step, followed by specific oxidative modifications to yield the final product.

The proposed biosynthetic pathway can be divided into two main stages:

Formation of the Abietane Skeleton: The biosynthesis is initiated by the cyclization of GGPP. This process is typically catalyzed by a class II diterpene synthase, a copalyl diphosphate synthase (CPPS), which protonates the terminal olefin of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme, facilitates the second cyclization of (+)-CPP to form the tricyclic miltiradiene (B1257523) skeleton. Miltiradiene can then undergo spontaneous oxidation to the more stable abietatriene (B1232550). The "Rabieta" designation suggests a specific stereochemical configuration of the abietane skeleton, which would be determined by the stereospecificity of the diterpene synthases involved.

Hydroxylation at C-4: Following the formation of the abietatriene core, a specific cytochrome P450 monooxygenase (CYP450) is proposed to catalyze the hydroxylation at the C-4 position of the A-ring to yield this compound. The regio- and stereospecificity of this hydroxylation event is crucial for the final structure of the compound. While CYPs responsible for hydroxylations at other positions of the abietane ring have been identified, the specific C-4α-hydroxylase for the abietane skeleton remains to be characterized.

A simplified schematic of the proposed biosynthetic pathway is presented below:

Geranylgeranyl Diphosphate (GGPP) ➞ (+)-Copalyl Diphosphate ➞ Miltiradiene ➞ Abietatriene ➞ This compound

Enzymology of Key Steps in this compound Biosynthesis

The biosynthesis of this compound is dependent on the coordinated action of several key enzyme classes.

Diterpene Synthases (diTPSs): These enzymes are central to the formation of the diverse range of diterpene skeletons.

Copalyl Diphosphate Synthase (CPPS): A class II diTPS that catalyzes the initial protonation-initiated cyclization of GGPP to form the bicyclic intermediate (+)-CPP.

Kaurene Synthase-Like (KSL) Enzymes: Class I diTPSs that utilize the diphosphate moiety as a reactive group to initiate the second cyclization, converting (+)-CPP into a tricyclic diterpene skeleton. The specific KSL enzyme involved would determine the "Rabieta" stereochemistry.

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-thiolate proteins is responsible for the vast majority of oxidative modifications in diterpenoid biosynthesis. A specific CYP450 is hypothesized to introduce the hydroxyl group at the C-4 position of the abietatriene skeleton. The regio- and stereoselectivity of these enzymes are critical for producing the final, specific compound. While various CYP450s that hydroxylate the abietane skeleton at other positions (e.g., C-7, C-11, C-12, C-14) have been identified in different plant species, the enzyme responsible for C-4 hydroxylation in the context of this compound biosynthesis is yet to be discovered. google.com

The table below summarizes the key enzymes proposed to be involved in the biosynthesis of this compound.

Enzyme ClassProposed Function in this compound BiosynthesisKey Characteristics
Copalyl Diphosphate Synthase (CPPS) Catalyzes the cyclization of GGPP to (+)-copalyl diphosphate.Class II diterpene synthase; initiates the biosynthetic pathway.
Kaurene Synthase-Like (KSL) Enzyme Converts (+)-copalyl diphosphate to the tricyclic "Rabieta" skeleton.Class I diterpene synthase; determines the core stereochemistry.
Cytochrome P450 Monooxygenase (CYP450) Catalyzes the hydroxylation at the C-4 position of the abietatriene skeleton.Heme-thiolate protein; provides regio- and stereospecific oxidation.

Genetic and Genomic Insights into Relevant Biosynthetic Gene Clusters

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov The identification and characterization of the BGC for this compound would be a significant step towards understanding its biosynthesis and enabling its heterologous production.

While the specific BGC for this compound is unknown, studies on other abietane diterpenoids, such as tanshinones from Salvia miltiorrhiza, have revealed BGCs containing genes for diTPSs and a suite of CYP450s responsible for the intricate oxidation patterns of the abietane skeleton. nih.govnih.gov It is anticipated that a similar BGC exists for this compound in its native producer, likely containing a CPPS, a KSL, and a specific C-4 hydroxylating CYP450, along with potential regulatory genes.

Genome mining and transcriptomic analysis of organisms known to produce this compound or structurally related compounds would be powerful tools to identify candidate genes and the corresponding BGC.

Metabolic Engineering Strategies for Enhanced Production of this compound

Metabolic engineering offers a promising avenue for the sustainable and high-level production of valuable natural products like this compound. These strategies typically involve the heterologous expression of the biosynthetic pathway in a microbial host and subsequent optimization to improve product titers.

The choice of a suitable heterologous host is critical for the successful production of diterpenoids. Two of the most commonly used hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.

Escherichia coli : E. coli is a well-characterized host with a fast growth rate and a plethora of available genetic tools. Successful production of other terpenoids in E. coli has been achieved through the introduction of heterologous biosynthetic pathways and the engineering of the native metabolism to increase the supply of the precursor GGPP.

Saccharomyces cerevisiae : Yeast is another attractive host, particularly for the expression of eukaryotic genes like those from plants. As a eukaryote, it possesses the necessary cellular machinery, such as the endoplasmic reticulum, for the proper folding and function of membrane-associated enzymes like CYP450s.

The table below compares the advantages and disadvantages of E. coli and S. cerevisiae as heterologous hosts for this compound production.

FeatureEscherichia coliSaccharomyces cerevisiae
Growth Rate FastModerate
Genetic Tools ExtensiveWell-developed
CYP450 Expression Can be challenging; often requires co-expression of a reductase partner.Generally more efficient due to endogenous ER and CPRs.
Precursor Supply Native MEP pathway can be engineered for high GGPP flux.Native MVA pathway can be upregulated for increased GGPP.
Fermentation Scale-up Well-establishedWell-established

Once the biosynthetic pathway for this compound is introduced into a heterologous host, several strategies can be employed to optimize and enhance production:

Enhancing Precursor Supply: A key limiting factor in terpenoid production is often the availability of the precursor GGPP. In E. coli, this can be addressed by overexpressing genes of the native methylerythritol 4-phosphate (MEP) pathway or by introducing a heterologous mevalonate (B85504) (MVA) pathway. In yeast, the endogenous MVA pathway can be upregulated.

Balancing Enzyme Expression: The expression levels of the biosynthetic enzymes (CPPS, KSL, and CYP450) need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. This can be achieved by using promoters of varying strengths or by employing gene copy number variation.

Codon Optimization: The genes from the native producer of this compound should be codon-optimized for expression in the chosen heterologous host to ensure efficient translation.

Protein Engineering: The catalytic efficiency and stability of the biosynthetic enzymes can be improved through protein engineering techniques such as directed evolution or site-directed mutagenesis.

Fermentation Optimization: The production of this compound can be further enhanced by optimizing fermentation conditions, including medium composition, temperature, pH, and feeding strategies.

Advanced Research Perspectives and Future Directions for 18 Rabieta 8,11,13 Trien 4 Ol

Computational Chemistry and Molecular Modeling of 18-Rabieta-8,11,13-trien-4-ol

There is currently no available scientific literature detailing the computational chemistry or molecular modeling of this compound.

Molecular Docking and Dynamics Simulations

No studies on molecular docking or molecular dynamics simulations involving this compound could be located. Such research would be instrumental in predicting its potential biological targets and understanding the stability of its interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Information regarding Quantitative Structure-Activity Relationship (QSAR) modeling for this compound is absent from published research. QSAR studies would be necessary to correlate its structural features with any observed biological activities and to guide the design of more potent analogs.

Development of this compound as Chemical Probes for Biological Systems

There is no evidence in the scientific literature of efforts to develop or utilize this compound as a chemical probe. This area of research would involve modifying the molecule to allow for the study and visualization of specific biological processes.

Exploration of Novel Biological Activities Beyond Current Knowledge

While preliminary supplier data mentions potential bioactivities, dedicated scientific exploration into novel biological effects of this compound is not available. lookchem.com Rigorous screening and mechanistic studies would be required to uncover and validate any therapeutic potential.

Ecological Role and Inter-Species Interactions of this compound

There are no available studies concerning the ecological role or any inter-species interactions involving this compound. Research in this area would investigate its natural function and its effects on other organisms within its native ecosystem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.